Alpha-lipoic acid (ALA), also known as thioctic acid, is an organosulfur compound derived from octanoic acid. [] It is found naturally in both prokaryotic and eukaryotic cells, where it plays a central role in energy metabolism. [] ALA exists as a redox pair with its reduced form, dihydrolipoic acid (DHLA). []
Alpha-lipoic acid-N-hydroxysuccinimide is a compound derived from alpha-lipoic acid, a naturally occurring organic compound known for its antioxidant properties and role in mitochondrial bioenergetics. This compound is synthesized by the reaction of alpha-lipoic acid with N-hydroxysuccinimide, forming an active ester that facilitates the conjugation of alpha-lipoic acid to various biomolecules, enhancing its applications in research and medicine. Alpha-lipoic acid itself is recognized for its ability to scavenge free radicals and regenerate other antioxidants, making it significant in the study of oxidative stress and related diseases .
The synthesis of alpha-lipoic acid-N-hydroxysuccinimide typically involves two main steps:
The reaction conditions are critical; maintaining an inert atmosphere (e.g., argon) and controlling temperature are essential to achieving high yields and purity. The final product can be characterized using Nuclear Magnetic Resonance spectroscopy and mass spectrometry to confirm its structure .
The molecular structure of alpha-lipoic acid-N-hydroxysuccinimide features a lipoic acid moiety linked to a succinimide group. The structure can be represented as follows:
This indicates the presence of sulfur atoms which are integral to its antioxidant activity.
Key structural data include:
Alpha-lipoic acid-N-hydroxysuccinimide undergoes several significant chemical reactions:
Common reagents involved in these reactions include reducing agents such as sodium borohydride for reduction processes, and various primary amines for substitution reactions.
Alpha-lipoic acid-N-hydroxysuccinimide has diverse applications across various fields:
Alpha-lipoic acid (ALA), also known as thioctic acid (IUPAC name: 5-(1,2-dithiolan-3-yl)pentanoic acid), is an endogenous organosulfur compound featuring a unique dithiolane ring with a pentanoic acid tail [6] [9]. Its oxidized form contains a disulfide bond between C6 and C8 atoms, which undergoes reversible reduction to dihydrolipoic acid (DHLA), establishing a potent redox couple (standard reduction potential: -0.32 V) [6]. This amphiphilic structure—possessing both hydrophilic (carboxylate) and hydrophobic (dithiolane) regions—enables membrane permeability and access to diverse cellular compartments [9].
ALA serves dual biological roles:
Table 1: Key Physicochemical Properties of ALA and ALA-NHS
Property | Alpha-Lipoic Acid (ALA) | ALA-NHS Ester |
---|---|---|
Molecular Formula | C₈H₁₄O₂S₂ | C₁₂H₁₇NO₄S₂ |
CAS Registry Number | 1077-28-7 (R/S) | 40846-94-4 |
Molecular Weight | 206.33 g/mol | 303.40 g/mol |
Key Functional Groups | Carboxylate, disulfide | NHS ester, disulfide |
Solubility | Ethanol/DMSO | DMF, DMSO, DCM |
Reactive Sites | Carboxylate (limited) | NHS ester (highly active) |
The carboxylate group of ALA has limited reactivity for bioconjugation. Conversion to an N-hydroxysuccinimide (NHS) ester activates the carbonyl carbon toward nucleophilic attack by primary amines (e.g., lysine residues in proteins, terminal amines in linkers), forming stable amide bonds [3] [8]. This derivatization yields alpha-lipoic acid-NHS (ALA-NHS), a crystalline solid (melting point: 95°C) with enhanced solubility in organic solvents like DMF and DCM [8].
The reaction mechanism involves:
Figure 1: ALA-NHS Bioconjugation Mechanism
ALA-NHS + R-NH₂ → ALA-NH-R + N-hydroxysuccinimide
This functionalization is critical for:
ALA was first isolated in 1951 from potato-derived bacteria [6]. Its synthetic derivative, ALA-NHS, emerged later as a tool for overcoming limitations of native ALA in bioconjugation. Key milestones include:
Table 2: Research Applications of ALA-NHS Conjugates
Application | Conjugate Design | Key Finding | Reference |
---|---|---|---|
PROTAC Development | ALA-NHS linker + E3 ligase ligand | Enhanced target protein degradation | [1] |
Antioxidant Polymers | Chitosan-ALA (EDC/NHS coupling) | 70% increase in DPPH radical scavenging | [4] |
Metal Chelation Therapy | ALA-NHS + polylysine dendrimers | Improved Pb²⁺/Cu²⁺ binding capacity | [6] |
MS Therapeutics | ALA-NHS-peptide hybrids | Reduced brain atrophy in progressive MS trials | [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7